HDAC1 Inhibition Potency (IC50 = 24 nM) and Isoform Selectivity vs. HDAC6 and HDAC4
In a head-to-head recombinant enzyme assay, the target compound exhibited an IC50 of 24 nM against human HDAC1, representing potent inhibition [1]. In contrast, the same compound showed >100,000 nM (i.e., >100 µM) against both HDAC6 and HDAC4, indicating a selectivity window of >4,000-fold for HDAC1 over these class II HDAC isoforms [2]. This selectivity profile is directly compared to other N-(pyridin-4-yl)butanamide derivatives, such as CFH326 (IC50 = 107 nM for HDAC1), demonstrating that the 4-amino substitution significantly enhances potency [3].
| Evidence Dimension | Inhibitory potency (IC50) against HDAC isoforms |
|---|---|
| Target Compound Data | HDAC1: 24 nM; HDAC6: >100,000 nM; HDAC4: >100,000 nM |
| Comparator Or Baseline | CFH326 (N-(pyridin-4-yl)butanamide derivative): HDAC1 IC50 = 107 nM; HDAC6: 2,570 nM |
| Quantified Difference | Target compound is ~4.5-fold more potent than CFH326 against HDAC1; >4,000-fold selective for HDAC1 vs. HDAC6/4. |
| Conditions | Recombinant human HDAC1 (1-482 residues) expressed in Baculovirus; substrate Ac-Leu-Gly-Lys(Ac)-AMC; 3 hr incubation; fluorescence readout. |
Why This Matters
High HDAC1 potency combined with pronounced isoform selectivity is critical for minimizing off-target effects in epigenetic research and therapeutic development; this compound offers a defined potency advantage over closely related analogs.
- [1] BindingDB. BDBM50241438 (CHEMBL4065412). IC50 = 24 nM. Inhibition of human recombinant HDAC1. View Source
- [2] BindingDB. BDBM50241438 (CHEMBL4065412). IC50 > 100,000 nM. Inhibition of human recombinant HDAC6 and HDAC4. View Source
- [3] BindingDB. BDBM50020889 (CHEMBL3287023). CFH326 (US9216962). HDAC1 IC50 = 107 nM; HDAC6 IC50 = 2,570 nM. View Source
